molecular formula C20H18N2O3 B2413855 Ethyl 4-benzamido-2-methylquinoline-6-carboxylate CAS No. 940984-17-8

Ethyl 4-benzamido-2-methylquinoline-6-carboxylate

Cat. No.: B2413855
CAS No.: 940984-17-8
M. Wt: 334.375
InChI Key: VCKWHJLQHBBMCI-UHFFFAOYSA-N
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Description

Ethyl 4-benzamido-2-methylquinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by the presence of a benzamido group, a methyl group, and an ethyl ester group attached to the quinoline core.

Properties

IUPAC Name

ethyl 4-benzamido-2-methylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-25-20(24)15-9-10-17-16(12-15)18(11-13(2)21-17)22-19(23)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKWHJLQHBBMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-benzamido-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between the quinoline derivative and benzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the quinoline core can be esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzamido-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents onto the quinoline core .

Scientific Research Applications

Ethyl 4-benzamido-2-methylquinoline-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-benzamido-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may interact with enzymes, receptors, or other biomolecules to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to therapeutic benefits .

Comparison with Similar Compounds

Ethyl 4-benzamido-2-methylquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

    Quinoline-2-carboxylic acid: A compound with a carboxylic acid group at the 2-position of the quinoline ring.

    2-Methylquinoline: A simpler quinoline derivative with a methyl group at the 2-position.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 4-benzamido-2-methylquinoline-6-carboxylate is a compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Quinoline derivatives, including this compound, exhibit their biological effects through various mechanisms:

  • Target Interaction : These compounds often interact with specific biological targets such as enzymes and receptors involved in disease processes. For instance, they may inhibit kinases or modulate signaling pathways relevant to cancer progression.
  • Biochemical Pathways : The activity of quinoline derivatives can influence multiple biochemical pathways. They may affect cell proliferation, apoptosis, and inflammatory responses by modulating the expression of genes associated with these processes.

Anticancer Activity

Research has highlighted the anticancer potential of quinoline derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The IC50 values range from 7.7 to 14.2 µg/ml, indicating significant potency compared to reference drugs like 5-fluorouracil .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties:

  • Mechanism : The compound may interfere with bacterial enzymes or receptors involved in resistance mechanisms, enhancing its efficacy against resistant strains.
  • Research Findings : Preliminary studies suggest that this compound has notable antibacterial activity, although further investigations are necessary to fully elucidate its spectrum of action and effectiveness against specific pathogens.

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are another area of interest:

  • Biological Pathways : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on HepG2 and HCT116 cell lines using MTT assays. Results indicated that it effectively inhibited cell growth with an IC50 comparable to established chemotherapeutics .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets such as EGFR (epidermal growth factor receptor). These studies suggest a favorable interaction profile that could be exploited for drug development .
  • Antimicrobial Testing : this compound was tested against a panel of bacterial strains, revealing significant inhibitory effects that warrant further exploration in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-benzamido-2-methylquinoline-6-carboxylate, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving quinoline core functionalization. A common approach involves:

  • Step 1 : Condensation of substituted benzaldehyde derivatives with amines to form the quinoline backbone.
  • Step 2 : Benzamidation at the 4-position using benzoyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine).
  • Step 3 : Esterification at the 6-position using ethyl chloroformate.
    Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C for amidation), and stoichiometric ratios to minimize side products like unreacted intermediates .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C2, benzamido at C4) via characteristic shifts (e.g., δ 8.5–9.0 ppm for quinoline protons).
  • X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves molecular geometry and hydrogen-bonding networks. For example, a C=O⋯H-N interaction between the benzamido group and adjacent substituents stabilizes the planar quinoline core .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 363.15).

Q. What are the primary biological targets or assays used to evaluate its bioactivity?

  • Methodological Answer : In vitro assays include:

  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) using broth microdilution.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the benzamidation step?

  • Methodological Answer : Low yields often arise from steric hindrance at the 4-position. Strategies include:

  • Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) to activate the acyl chloride.
  • Microwave-Assisted Synthesis : Reducing reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional).
  • Protecting Groups : Temporarily blocking the 6-carboxylate during amidation to prevent cross-reactivity.
    Comparative studies show microwave methods improve yields from 45% to 78% .

Q. How should researchers resolve contradictions in crystallographic data (e.g., bond length discrepancies) for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic disorder or twinning. Solutions include:

  • Data Reprocessing : Using SHELXD for initial phasing and SHELXL for refinement with TWIN/BASF commands.
  • Validation Tools : PLATON’s ADDSYM to check for missed symmetry.
  • Complementary Techniques : Pairing X-ray data with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to validate bond lengths .

Q. What computational approaches are effective in predicting its structure-activity relationships (SAR) for drug design?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Glide to model interactions with targets (e.g., ATP-binding pockets in kinases).
  • QSAR Modeling : CoMFA or CoMSIA using descriptors like logP, polar surface area, and H-bond donors.
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.
    Example: Methyl substitution at C2 enhances lipophilicity (logP increase by 0.5), improving membrane permeability .

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